Core Scaffold Conformational Restriction vs. Acyclic Analog
The target compound possesses a rigid cyclohexane ring that forces the triazole and carboxylate functionalities into a specific spatial orientation. This contrasts with an acyclic analog like Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride (CAS 875764-86-6), which exhibits free rotation around the methylene bridge, leading to a distinct molecular shape and entropic profile upon binding . The importance of this conformational restriction is class-level demonstrated by the Bristol-Myers Squibb LPA antagonist program, where triazole N-linked carbamoyl cyclohexyl acids achieved high potency (e.g., Ki < 50 nM for LPA1) by exploiting this very structural feature [1].
| Evidence Dimension | Molecular Conformational Restriction |
|---|---|
| Target Compound Data | Conformationally restricted 1,2-disubstituted cyclohexane scaffold. |
| Comparator Or Baseline | Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride: Freely rotatable methylene bridge. |
| Quantified Difference | Not available for target vs. comparator directly. Class-level evidence from patent US10662172 shows potent LPA1 antagonism (Ki < 50 nM) is dependent on a restricted cyclohexyl-triazole core. |
| Conditions | Class-level inference from LPA1 receptor binding assays (hLPA1-CHO cells) for structurally related, conformationally restricted triazole cyclohexyl carbamates. |
Why This Matters
For programs targeting specific protein pockets (e.g., GPCRs, kinases), the pre-organization of pharmacophores eliminates an energetic penalty upon binding, often directly translating to higher potency and selectivity, making the rigid analog the superior choice over flexible alternatives.
- [1] Shi, Y., et al. (2020). Triazole N-linked carbamoyl cyclohexyl acids as LPA antagonists. U.S. Patent No. 10,662,172. Bristol-Myers Squibb Company. (Note: Provides quantitative class-level evidence on the necessity of the cyclohexyl linker for nanomolar LPA1 potency). View Source
